(3-((Cyclopropylamino)methyl)phenyl)boronic acid
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Overview
Description
(3-((Cyclopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Cyclopropylamino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid group through various methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically includes the preparation of the aryl halide precursor, followed by the coupling reaction under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-((Cyclopropylamino)methyl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-((Cyclopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-((Cyclopropylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and block their activity. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl group attached to the boronic acid functional group.
(3-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of the cyclopropylamino methyl group.
(3-Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
(3-((Cyclopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the cyclopropylamino methyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C10H14BNO2 |
---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
[3-[(cyclopropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12-14H,4-5,7H2 |
InChI Key |
RYKLXCXIRMLBFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC2CC2)(O)O |
Origin of Product |
United States |
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